Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-
Description
The compound Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- (CAS: 56175-55-4) is a bicyclic ketone with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol (calculated from the formula). Its structure consists of a cyclopentanone core substituted at the 2-position by a methyl group attached to a 4-isopropylcyclohexene ring. This arrangement confers unique steric and electronic properties, influencing its reactivity, solubility, and applications in organic synthesis .
Properties
CAS No. |
56175-55-4 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-[(4-propan-2-ylcyclohexen-1-yl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H24O/c1-11(2)13-8-6-12(7-9-13)10-14-4-3-5-15(14)16/h6,11,13-14H,3-5,7-10H2,1-2H3 |
InChI Key |
CACFYQYLLIRCQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=CC1)CC2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- typically involves the reaction of cyclopentanone with a suitable alkylating agent under controlled conditions. One common method is the alkylation of cyclopentanone with 4-(1-methylethyl)-1-cyclohexen-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Additionally, the cyclohexenyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentanone, 2-[(4,6-Dimethyl-3-Cyclohexen-1-yl)Methylene]- (CAS: 62343-88-8)
Molecular Formula : C₁₄H₂₀O
Key Differences :
- Substituents : The comparison compound features a 4,6-dimethylcyclohexenyl group instead of a 4-isopropylcyclohexenyl moiety.
- Molecular Weight : Lower (204.31 g/mol vs. 220.35 g/mol) due to fewer carbon atoms.
- Polarity : The isopropyl group in the target compound increases hydrophobicity (predicted XLogP3: ~3.5) compared to the dimethyl-substituted analog (XLogP3: ~3.0), as inferred from structural analogs in .
Table 1: Structural and Physical Properties Comparison
| Property | Target Compound (C₁₅H₂₄O) | Comparison Compound (C₁₄H₂₀O) |
|---|---|---|
| Molecular Weight (g/mol) | 220.35 | 204.31 |
| Substituent | 4-Isopropylcyclohexenyl | 4,6-Dimethylcyclohexenyl |
| Predicted XLogP3 | ~3.5 | ~3.0 |
| Key Functional Group | Ketone | Ketone |
1-[4-[[(2RS,4SR)-2-(2,4-Dichlorophenyl)-2-[(4H-1,2,4-Triazol-4-yl)Methyl]-1,3-Dioxolan-4-yl]Methoxy]Phenyl]-4-(1-Methylethyl)Piperazine (Impurity from )
Molecular Formula : C₂₇H₃₁Cl₂N₅O₃
Key Differences :
- Functional Groups : Contains a piperazine ring and triazole group, unlike the ketone-dominated target compound.
- Polarity : Higher polarity due to multiple heteroatoms (N, O), resulting in lower hydrophobicity (RRT: 0.88) compared to the target compound’s expected higher retention time in chromatographic analyses .
- Applications : Primarily a pharmaceutical impurity, whereas the target compound may serve as a fragrance intermediate or synthetic building block.
1-Methylethyl 2-[[2-[4-(4-Chlorobenzoyl)Phenoxy]-2-Methylpropanoyl]Oxy]-2-Methylpropanoate ()
Molecular Formula : C₂₄H₂₆ClO₆
Key Differences :
- Functional Groups : Ester and chlorobenzoyl groups dominate, contrasting with the ketone and cyclohexenyl groups of the target compound.
- Chromatographic Behavior : Higher relative retention time (RRT: 1.35) due to increased molecular weight and ester hydrophobicity .
- Reactivity : Esters are more prone to hydrolysis under acidic/basic conditions compared to ketones.
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